

A Technical Guide to N-Acetyl-D-glucosamine-¹³C₃,¹⁵N for Researchers

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Compound of Interest

Compound Name: *N-Acetyl-D-glucosamine-¹³C₃,¹⁵N*

Cat. No.: *B12403993*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available stable isotope-labeled monosaccharide, **N-Acetyl-D-glucosamine-¹³C₃,¹⁵N**. This compound is a valuable tool for researchers studying metabolic pathways, particularly the hexosamine biosynthetic pathway (HBP) and post-translational modifications like O-GlcNAcylation. Its use in metabolic flux analysis and as an internal standard in mass spectrometry-based quantification allows for precise tracking and measurement of N-Acetyl-D-glucosamine (GlcNAc) metabolism and its downstream effects.

Commercial Suppliers and Product Specifications

Several commercial suppliers offer N-Acetyl-D-glucosamine with various isotopic labeling patterns. While the specific ¹³C₃,¹⁵N labeled variant is less common than fully or partially ¹³C labeled versions, it is available from specialized chemical suppliers. Researchers should always request a certificate of analysis from the supplier to obtain lot-specific data on isotopic enrichment and chemical purity.

Supplier	Product Name	Catalog Number	Purity	Isotopic Enrichment	Available Quantities
MedChemExpress	N-Acetyl-D-glucosamine-13C3,15N	HY-A0132S9	>98% (typically)	Not specified on website, request CoA	mg scales
Omicron Biochemicals, Inc.	N-acetyl-D-[6-13C;15N]glucosamine	GLC-153	High Purity	Not specified on website, request CoA	Contact for pricing and availability

Table 1: Commercial Suppliers of **N-Acetyl-D-glucosamine-13C3,15N** and Related Analogs.

Below is a summary of related isotopically labeled N-Acetyl-D-glucosamine products that can also be utilized in metabolic studies.

Supplier	Product Name	Catalog Number	Purity	Isotopic Enrichment
Sigma-Aldrich	N-Acetyl- α -D-glucosamine-13C6, 15N 1-phosphate, disodium salt	915947	$\geq 95\%$ (CP)	≥ 99 atom % 13C, ≥ 98 atom % 15N
Cambridge Isotope Laboratories, Inc.	N-Acetylglucosamine (13C6, 99%)	CLM-1827	99%	99% 13C
MedChemExpress	N-Acetyl-D-glucosamine-13C2,15N	HY-A0132S2	>98%	Not specified
MedChemExpress	N-Acetyl-D-glucosamine-13C6	HY-A0132S1	>98%	Not specified

Table 2: Specifications of Related Commercially Available Isotopically Labeled N-Acetyl-D-glucosamine.

Key Physicochemical Properties

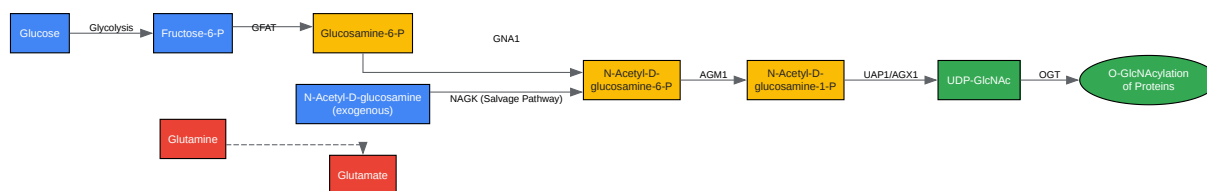
The following table summarizes the key physicochemical properties of unlabeled N-Acetyl-D-glucosamine. The labeled variant will have a slightly higher molecular weight.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₅ NO ₆	--INVALID-LINK--
Molecular Weight	221.21 g/mol	--INVALID-LINK--
Melting Point	211 °C (decomposes)	--INVALID-LINK--
Solubility	Water (50 mg/mL)	--INVALID-LINK--
Appearance	White to off-white powder	--INVALID-LINK--

Table 3: Physicochemical Properties of N-Acetyl-D-glucosamine.

Signaling Pathways Involving N-Acetyl-D-glucosamine

N-Acetyl-D-glucosamine is a key metabolite in the Hexosamine Biosynthetic Pathway (HBP). The end product of this pathway, UDP-N-acetylglucosamine (UDP-GlcNAc), is the donor substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. O-GlcNAcylation plays a crucial role in regulating various cellular processes, including signal transduction, transcription, and metabolism.



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Hexosamine Biosynthetic Pathway (HBP) and Salvage Pathway.

Experimental Protocols

The primary application of **N-Acetyl-D-glucosamine-13C3,15N** is in metabolic labeling studies to trace its incorporation into downstream metabolites and O-GlcNAcylated proteins. Below is a generalized protocol for a metabolic flux analysis experiment in cultured cells.

Objective: To quantify the flux of exogenous N-Acetyl-D-glucosamine into the O-GlcNAcylation pathway.

Materials:

- **N-Acetyl-D-glucosamine-13C3,15N**
- Cell culture medium (e.g., DMEM)
- Cultured cells of interest (e.g., HeLa, HEK293)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- LC-MS/MS system

Procedure:

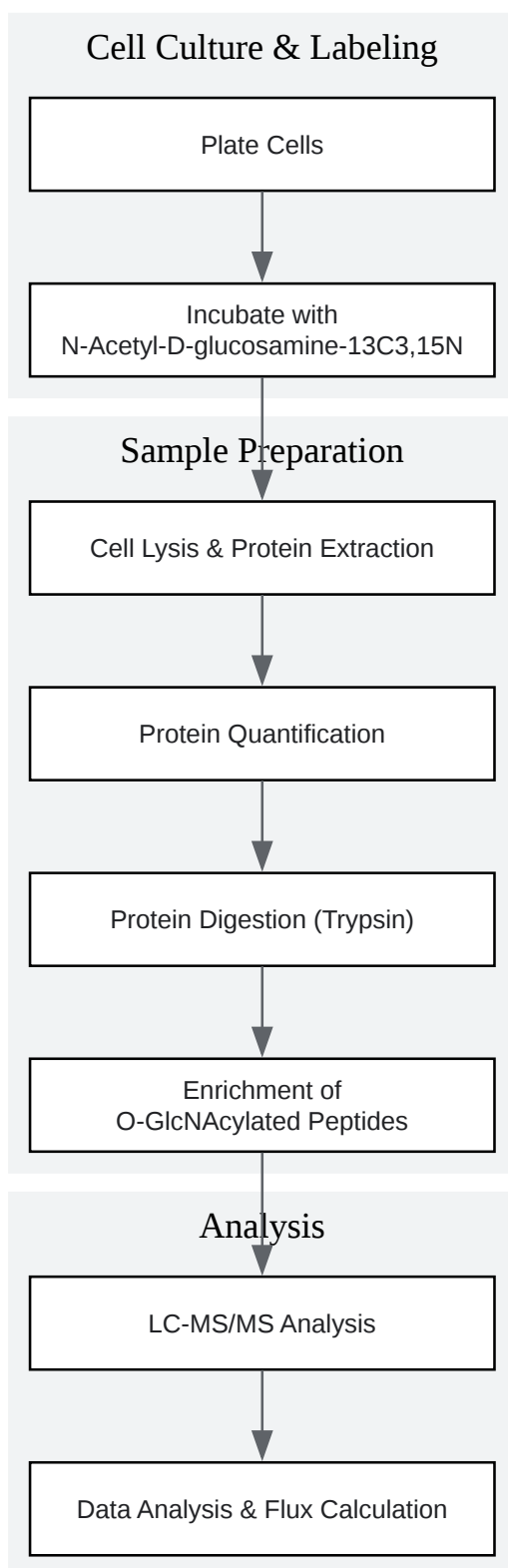
- Cell Culture and Labeling:
 - Plate cells at a desired density and allow them to adhere overnight.
 - Prepare labeling medium by supplementing the standard culture medium with a known concentration of **N-Acetyl-D-glucosamine-13C3,15N** (e.g., 1-10 mM).
 - Remove the standard medium, wash the cells once with PBS, and replace it with the labeling medium.
 - Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the labeled GlcNAc.
- Cell Lysis and Protein Extraction:
 - At each time point, wash the cells twice with ice-cold PBS.
 - Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a standard protein assay.
- Sample Preparation for Mass Spectrometry:
 - For analysis of O-GlcNAcylated proteins, perform protein digestion (e.g., with trypsin).
 - Enrich for O-GlcNAcylated peptides using techniques such as lectin affinity chromatography (e.g., with Wheat Germ Agglutinin) or chemoenzymatic labeling followed

by affinity purification.

- LC-MS/MS Analysis:
 - Analyze the enriched peptide samples by LC-MS/MS.
 - Set the mass spectrometer to detect the mass shift corresponding to the incorporation of $^{13}\text{C}_3$ and ^{15}N into GlcNAc moieties on peptides.
 - Quantify the relative abundance of labeled and unlabeled O-GlcNAcylated peptides at each time point.

Data Analysis:

- Calculate the isotopic enrichment of O-GlcNAcylated peptides over time to determine the rate of incorporation of exogenous N-Acetyl-D-glucosamine.
- Use metabolic modeling software to calculate the flux through the HBP salvage pathway.



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Experimental Workflow for Metabolic Flux Analysis.

Conclusion

N-Acetyl-D-glucosamine-13C3,15N is a powerful tool for researchers investigating the intricacies of the hexosamine biosynthetic pathway and O-GlcNAcylation. Its use in stable isotope tracing studies enables the precise quantification of metabolic flux and provides valuable insights into the regulation of these critical cellular processes. This technical guide serves as a starting point for researchers interested in utilizing this compound in their studies. For specific applications and detailed protocols, it is recommended to consult the relevant scientific literature.

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